molecular formula C5H9N3O2 B086581 tert-Butyl azidoformate CAS No. 1070-19-5

tert-Butyl azidoformate

Cat. No. B086581
CAS RN: 1070-19-5
M. Wt: 143.14 g/mol
InChI Key: ISHLCKAQWKBMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl azidoformate is a chemical compound with the molecular formula C5H9N3O2 . It has an average mass of 143.144 Da and a monoisotopic mass of 143.069473 Da . It is also known as 1,1-Dimethylethyl carbonazidate and is a convenient reagent for the acylation of amines, hydrazines, and similar compounds .


Synthesis Analysis

The synthesis of tert-Butyl azidoformate involves several steps. The process starts with the reaction of simple tert-butyl carbamate with sodium hypochlorite pentahydrate . The reaction mixture is then stirred and allowed to stand overnight at room temperature. After this, water is added to dissolve the precipitated quinoline hydrochloride. The organic layer is separated and washed twice with water and with 5% hydrochloric acid .


Molecular Structure Analysis

The molecular structure of tert-Butyl azidoformate is based on its molecular formula, C5H9N3O2 . The structure has been generated based on data derived from quantum chemical computations under DFT (Density Functional Theory) - B3LYP .


Chemical Reactions Analysis

Tert-Butyl azidoformate is used in the aziridination of α,β-unsaturated carbonyl compounds . The aziridination involves the 1,4-addition of a chloramine salt to an α,β-unsaturated carbonyl compound, followed by cyclization of the resulting enolates .


Physical And Chemical Properties Analysis

Tert-Butyl azidoformate has a boiling point of 261.22°C, a density of 1.3172, and a refractive index of 1.6190 . It is also miscible with inexpensive, unreactive volatile solvents such as petroleum ether, benzene, diethyl ether, and methylene chloride .

Scientific Research Applications

  • Chemical Synthesis and Derivatives Formation : tert-Butyl azidoformate reacts with conjugate bases of certain indole derivatives to yield both expected and unexpected products, showcasing its utility in chemical synthesis (Dhanak, Neidle, & Reese, 1985).

  • Reagent in Organic Synthesis : It serves as a reactant in the synthesis of various organic compounds, indicating its role as a versatile reagent in organic chemistry (Insalaco & Tarbell, 2003).

  • Curtius Rearrangement Applications : tert-Butyl azidoformate is involved in the Curtius rearrangement of aromatic carboxylic acids, aiding in the synthesis of protected anilines and aromatic ureas, showing its importance in complex organic reactions (Lebel & Leogane, 2006).

  • Physical and Chemical Properties : Its physical data, solubility, and methods of handling and storage highlight its practical aspects in laboratory and industrial settings (Pearson et al., 2008).

  • Synthesis of Sugar Derivatives : Used in the total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, demonstrating its role in the synthesis of complex natural products and sugar analogs (Nativi, Reymond, & Vogel, 1989).

  • Medicinal Chemistry Applications : The tert-Butyl group, of which tert-Butyl azidoformate is a derivative, is significant in medicinal chemistry for property modulation in bioactive compounds (Westphal et al., 2015).

  • Use in Multi-Component Reactions : Its derivative, tert-Butyl isocyanide, is utilized in Groebke–Blackburn multi-component reactions, indicating its potential in complex organic synthesis procedures (Krasavin et al., 2008).

  • Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, closely related to tert-Butyl azidoformate, are used in nucleophilic substitutions and radical reactions, underlining its utility in various chemical transformations (Jasch, Höfling, & Heinrich, 2012).

  • Allosteric Effects in Chemical Extractions : The study of tert-Butyl derivatives in calixarene-based ionophores illustrates their role in selective chemical extractions and allosteric effects, important in separation science and materials chemistry (Yilmaz, Memon, & Yılmaz, 2002).

  • Biosynthesis Applications : In biotechnological contexts, tert-Butyl derivatives are used in biosynthetic pathways, such as in the synthesis of key intermediates for pharmaceuticals like atorvastatin (Liu et al., 2018).

Safety And Hazards

Tert-Butyl azidoformate is considered hazardous. It is a flammable solid that causes skin irritation and serious eye irritation. It may cause respiratory irritation and is toxic if swallowed or in contact with skin .

Future Directions

The future directions for tert-Butyl azidoformate could involve finding safer and more efficient methods for its synthesis and use. For instance, some researchers are exploring the use of less-hazardous reagents that can be substituted for tert-Butyl azidoformate in tert-butoxycarbonylation reactions . Additionally, the resulting aziridines from its reactions are potential precursors of amino acids, which could have significant implications in the field of peptide synthesis .

properties

IUPAC Name

tert-butyl N-diazocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-5(2,3)10-4(9)7-8-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHLCKAQWKBMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061449
Record name 1,1-Dimethylethyl azidoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl azidoformate

CAS RN

1070-19-5
Record name 1,1-Dimethylethyl carbonazidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonazidic acid, 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl azidoformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonazidic acid, 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Dimethylethyl azidoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl azidoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

25 g (0.19 mol) of t-butylcarbazate was dissolved in 80 mL of acetic acid and 160 mL of water, and 15 g (0.22 mol) of sodium nitrite was added in small portions under cooling with ice. The reaction solution was stirred for 30 minutes under cooling with ice and extracted with 250 ml of diisopropyl ether. The organic layer was washed with 200 mL of saturated aqueous sodium hydrogen carbonate twice and with 100 mL of saturated aqueous sodium chloride once successively, dried over anhydrous sodium sulfate and filtered to give a solution of t-butyl carbonazidate in diethyl ether
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl azidoformate
Reactant of Route 2
Reactant of Route 2
tert-Butyl azidoformate
Reactant of Route 3
tert-Butyl azidoformate

Citations

For This Compound
121
Citations
JP Anselme, K Sakai - The Journal of Organic Chemistry, 1971 - ACS Publications
The carbo-ferf-butoxy (BOC) function has achieved a role of major importance as a blocking group, particularly in peptide chemistry. 2 The 1 ‘carbo-ieri-butox-ylating” agent of choice is …
Number of citations: 29 pubs.acs.org
RA Abramovitch, GN Knaus… - The Journal of Organic …, 1974 - ACS Publications
… The decomposition of tertbutyl azidoformate with iron pentacarbonyl and diiron nonacarbonyl gave impure complexes, still containing terminal and bridging carbonyls, which could be …
Number of citations: 15 pubs.acs.org
JA Campbell, DJ Hart - The Journal of Organic Chemistry, 1993 - ACS Publications
… Treatment of methanesulfonamide (4) with n-butyllithium in tetrahydrofuran, followed by acylation of the resulting anion with tert-butyl azidoformate in the presence of NaH and TMEDA, …
Number of citations: 74 pubs.acs.org
H YAJIMA, H KAWATANI - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… tert—Butyl Azidoformate——The entire reaction was carried out under cooling in dry—ice aceton. Phosgen (50 g) was introduced with the aid of a slow stream of nitrogen gas into a …
Number of citations: 11 www.jstage.jst.go.jp
D Dhanak, S Neidle, CB Reese - Tetrahedron letters, 1985 - Elsevier
… in high yield by treating indole first with sodium hydride and then with tert-butyl azidoformate … When we became aware of the shortcomings of tert-butyl azidoformate (2) …
Number of citations: 11 www.sciencedirect.com
M Bodanszky, A Bodanszky, M Bodanszky… - The Practice of Peptide …, 1994 - Springer
A solution of tert-butanol (74.1 g = 94 ml, 1 mol) and quinoline (130 g = 119 ml, 1 mol) in dichloromethane (150 ml) is stirred while phenyl chiorocarbonate [2] (157 g = 126 ml, 1 mol) is …
Number of citations: 0 link.springer.com
LA Carpino, BA Carpino, PJ Crowley… - Organic …, 2003 - Wiley Online Library
Number of citations: 33 onlinelibrary.wiley.com
H Lebel, O Leogane, K Huard… - Pure and applied chemistry, 2006 - degruyter.com
… We turned our attention to the use of tert-butyl azidoformate, which could be reacted with carboxylate anions to form the corresponding mixed anhydride; this species will then be …
Number of citations: 73 www.degruyter.com
MA Insalaco, DS Tarbell - Organic Syntheses, 2003 - Wiley Online Library
tert‐Butyl Azidoformate - Insalaco - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
H Lebel, O Leogane - Organic letters, 2005 - ACS Publications
… tert-Butyl azidoformate or BocN 3 appears as the reagent of choice for this purpose. … Furthermore, neat tert-butyl azidoformate is sensitive to both heat and shock. Conversely, we found …
Number of citations: 154 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.